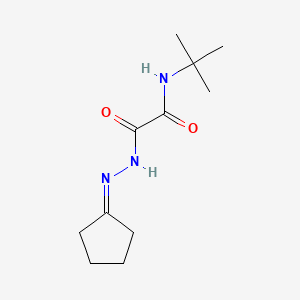acetic acid](/img/structure/B5101016.png)
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid, also known as Bz-OMe-DAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an ideal candidate for use in various biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is based on its ability to inhibit VMAT2. This inhibition leads to a decrease in the uptake of neurotransmitters into synaptic vesicles, which in turn modulates their release into the synaptic cleft. This modulation can have various effects on neuronal signaling and can potentially provide insights into the underlying mechanisms of various neurological disorders.
Biochemical and Physiological Effects:
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been shown to have various biochemical and physiological effects. In addition to its ability to modulate neurotransmitter release, [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has also been shown to inhibit the uptake of other molecules such as histamine and adrenaline. This inhibition can potentially provide insights into the underlying mechanisms of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is its unique structure, which makes it an ideal candidate for use in various biochemical and physiological experiments. However, one of the limitations of this molecule is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid. One possible direction is the development of more efficient synthesis methods that can increase the yield of this molecule. Another direction is the investigation of the potential applications of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid in the treatment of various neurological and physiological disorders. Finally, the study of the structure-activity relationship of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid and its derivatives can potentially lead to the development of more potent and selective inhibitors of VMAT2.
Méthodes De Synthèse
The synthesis of [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid is a multistep process that involves several chemical reactions. The starting material for this synthesis is 2-hydroxybenzaldehyde, which is reacted with nitroethane to form 2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2-amino-1-phenylethanol. The final step involves the reaction of 2-amino-1-phenylethanol with chloroacetic acid to form [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid. The overall yield of this synthesis is approximately 30%.
Applications De Recherche Scientifique
[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of this molecule is in the field of neuroscience. [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, [(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino](oxo)acetic acid can modulate the release of these neurotransmitters and potentially provide insights into the underlying mechanisms of various neurological disorders.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-10(11(14)15)12-5-7-6-16-8-3-1-2-4-9(8)17-7/h1-4,7H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRCRKKKFFPSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5100935.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5100938.png)
![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5100959.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5100964.png)
![N-{3-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5100969.png)
![1-(2,3-dichlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100975.png)
![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
![5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B5100987.png)
![5-chloro-2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5100994.png)
![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-3,1-propanediyl diacetate](/img/structure/B5101002.png)

![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4-chlorobenzoate](/img/structure/B5101029.png)
![N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5101035.png)